molecular formula C19H17ClN2O2 B12913024 5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88094-53-5

5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B12913024
CAS No.: 88094-53-5
M. Wt: 340.8 g/mol
InChI Key: XMMSSQDTWZUIAZ-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is an organic compound with a complex structure that includes a biphenyl group, a pyridazinone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Pyridazinone Core: The pyridazinone core can be introduced through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The chloro and ethyl groups can be introduced through substitution reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
  • 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
  • 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one

Uniqueness

The uniqueness of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88094-53-5

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[(4-phenylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C19H17ClN2O2/c1-2-22-19(23)18(20)17(12-21-22)24-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3

InChI Key

XMMSSQDTWZUIAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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